molecular formula C13H10FNO B13327118 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide

3'-Fluoro-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B13327118
M. Wt: 215.22 g/mol
InChI Key: FYNUJNYNUVOPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Fluoro-[1,1'-biphenyl]-2-carboxamide ( 1211514-26-9) is a synthetic biphenyl derivative of interest in agricultural fungicide research. With a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol, this compound features a core biphenyl scaffold, a structure ubiquitous in many natural products and known for extensive biological activities . Research into novel carboxamide derivatives containing a biphenyl pharmacophore, such as this compound, is focused on their potential application as fungicidal agents . These derivatives are investigated for their in vitro and in vivo efficacy against several plant pathogens, including those from oomycetes, ascomycetes, deuteromycetes, and basidiomycetes . Some highly active biphenyl carboxamides have demonstrated the ability to effectively control resistant strains of fungicides like carbendazim, rutamycin, and pyrazolidide, suggesting their potential for resistance management . The proposed mode of action for related active compounds involves influencing the protein synthesis of pathogens such as Botrytis cinerea , as explored through molecular docking and proteomics analysis . This compound is supplied for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

2-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H10FNO/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H2,15,16)

InChI Key

FYNUJNYNUVOPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)C(=O)N

Origin of Product

United States

Design Principles and Advanced Synthetic Methodologies for 3 Fluoro 1,1 Biphenyl 2 Carboxamide

Retrosynthetic Analysis of the 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide Scaffold

Retrosynthetic analysis of this compound reveals two primary disconnection points. The first is the amide bond, which simplifies the target molecule to 3'-fluoro-[1,1'-biphenyl]-2-carboxylic acid and ammonia (B1221849) or an ammonia equivalent. The second key disconnection is the C-C bond between the two phenyl rings of the biphenyl (B1667301) core. This leads to two potential synthetic routes involving a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

The two main retrosynthetic pathways are:

Pathway A: Disconnection of the biphenyl bond leads to a (2-carboxyphenyl)boronic acid derivative and a 1-bromo-3-fluorobenzene (B1666201).

Pathway B: An alternative disconnection of the biphenyl bond suggests a 2-bromobenzoic acid derivative and a (3-fluorophenyl)boronic acid.

Following the formation of the 3'-fluoro-[1,1'-biphenyl]-2-carboxylic acid intermediate, the final step involves the formation of the carboxamide moiety.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Core Construction (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the construction of the biphenyl core due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. mdpi.comacs.orgnih.gov The general mechanism involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. mdpi.comnih.gov

The efficiency of the Suzuki-Miyaura coupling for the synthesis of fluorinated biphenyls is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Systems: While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources like Pd(OH)₂ and Pd₂(dba)₃ have also been employed successfully. acs.orgnih.gov The choice of phosphine (B1218219) ligands is critical, with bulky, electron-rich ligands such as XPhos and SPhos often providing good results, particularly for electron-poor substrates. acs.org For instance, in the synthesis of 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine, a key intermediate for some commercial fungicides, catalyst loading as low as 0.04 mol% of Pd(PPh₃)₄ was achieved. sci-hub.se

Base and Solvent Selection: A variety of bases can be used, with K₃PO₄ and K₂CO₃ being common choices. mdpi.comresearchgate.net The solvent system also plays a crucial role, with mixtures like dioxane/water or toluene (B28343)/water often employed to facilitate the dissolution of both organic and inorganic reagents. mdpi.comnih.gov In some cases, greener synthesis approaches have been developed using water as the solvent at room temperature. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

Entry Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%) Reference
1 Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane 70-80 Good mdpi.com
2 Pd₂(dba)₃ (5) XPhos K₂CO₃ Toluene 95 up to 44 acs.org
3 Pd(OH)₂ - K₃PO₄ Ethanol (B145695) 65 Good nih.gov
4 C₆₀-TEGs/PdCl₂ (0.05) - K₂CO₃ Water Room Temp >90 researchgate.net
5 Pd(PPh₃)₄ (0.04) PPh₃ K₂CO₃ Toluene/H₂O 85 91 sci-hub.se

The fluorine atom and other substituents can be introduced onto the biphenyl core through several strategies. The most common approach is to use appropriately substituted starting materials in the Suzuki-Miyaura coupling. For the synthesis of this compound, this would involve using either 1-bromo-3-fluorobenzene or (3-fluorophenyl)boronic acid. Aromatic fluorinated compounds are significant in medicinal chemistry due to the unique properties of the fluorine atom, which can alter electronic distribution, enhance drug-receptor interactions, and improve lipophilicity. nih.gov

Nucleophilic aromatic substitution (SₙAr) can also be employed to introduce a fluorine atom, particularly on an activated aromatic ring. uchicago.edu This method typically requires an electron-withdrawing group positioned ortho or para to a good leaving group.

Amidation Strategies for Carboxamide Moiety Formation

The final step in the synthesis of this compound is the formation of the carboxamide moiety from the corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals. luxembourg-bio.com

Direct condensation of a carboxylic acid and an amine is generally not spontaneous and requires high temperatures. Therefore, the carboxylic acid must first be activated. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. luxembourg-bio.comhepatochem.com The reaction proceeds through an O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.com

Phosphonium and Aminium/Uronium Salts: Reagents like BOP, PyBOP, HBTU, and HATU are highly efficient and lead to faster couplings with less epimerization. peptide.combachem.com HATU, which is based on HOAt, is particularly effective. luxembourg-bio.com

Other Reagents: Boric acid has emerged as a green and inexpensive catalyst for direct amidation. orgsyn.orgresearchgate.net Titanium tetrachloride (TiCl₄) has also been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Additives Key Features
Carbodiimides DCC, DIC, EDC HOBt, HOAt Widely used, byproduct removal can be an issue. luxembourg-bio.comhepatochem.com
Phosphonium Salts BOP, PyBOP, PyAOP - Highly effective, especially for hindered couplings. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU - Fast reaction rates, low racemization. peptide.combachem.com
Boron-based Boric Acid - Green, inexpensive catalyst. orgsyn.orgresearchgate.net
Lewis Acids TiCl₄ Pyridine Mediates direct condensation. nih.gov

Stereoselective and Enantioselective Synthesis Approaches for Analogues

While this compound itself is not chiral, the synthesis of its analogues may require stereoselective or enantioselective approaches, particularly when substituents create atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The synthesis of axially chiral biaryls can be achieved through asymmetric Suzuki-Miyaura coupling reactions. This often involves the use of chiral ligands that can induce enantioselectivity in the C-C bond formation. For example, palladium catalysts with chiral-bridged biphenyl monophosphine ligands have been used to synthesize axially chiral biaryl compounds with good enantioselectivities. beilstein-journals.org

Green Chemistry Considerations and Sustainable Methodologies in Biphenyl Carboxamide Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus in the sustainable synthesis of biphenyl carboxamides include the use of eco-friendly solvents, the development of recyclable catalysts, and the application of energy-efficient reaction conditions.

The foundational step in synthesizing the biphenyl core of the target molecule often involves a Suzuki-Miyaura cross-coupling reaction. Traditionally, these reactions have utilized organic solvents such as toluene or dimethylformamide (DMF). However, greener alternatives are now being explored and implemented. Research has shown that using a mixture of ethanol and water can lead to high yields of biphenyl derivatives, with ethanol being a non-toxic and renewable solvent. acs.org The use of water as a solvent is particularly attractive from a green chemistry perspective, and studies on the synthesis of biphenyl carboxylic acids have demonstrated high yields at room temperature in aqueous media. researchgate.net

A significant advancement in the sustainable synthesis of biphenyls is the development of highly efficient and recyclable catalysts. Palladium-based catalysts are standard for Suzuki-Miyaura coupling; however, their cost and potential for environmental contamination are concerns. To address this, researchers have developed heterogeneous catalysts, where palladium nanoparticles are supported on materials like graphene. mdpi.com These supported catalysts can be easily recovered and reused for multiple reaction cycles with minimal loss of activity, significantly reducing waste and cost. For instance, a fullerene-supported PdCl2 nanocatalyst has been used for the green synthesis of biphenyl carboxylic acids in water, achieving yields of over 90%. researchgate.netmdpi.com

Microwave-assisted synthesis is another cornerstone of green chemistry that has been applied to the synthesis of fluorinated biphenyl compounds. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products compared to conventional heating methods. nih.govnih.gov This efficiency translates to significant energy savings and a lower environmental footprint. For example, the synthesis of amides from carboxylic acids and amines, a key step in forming the carboxamide group, can be achieved rapidly and in high yield under solvent-free conditions using microwave irradiation with a ceric ammonium (B1175870) nitrate (B79036) catalyst. nih.gov

The principles of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, are also central to green synthetic design. google.comnih.gov Methodologies like one-pot syntheses, where multiple reaction steps are carried out in the same vessel, are being developed to improve atom economy by minimizing the need for purification of intermediate compounds, thereby reducing solvent use and waste generation. nih.gov

While specific comparative studies on the green synthesis of this compound are not extensively detailed in the available literature, the principles and methodologies described for structurally similar compounds provide a clear framework for its sustainable production. The data presented in the following tables illustrate the potential improvements offered by these green chemistry approaches.

Interactive Data Tables

Table 1: Comparison of Solvents in Suzuki-Miyaura Coupling for Biphenyl Synthesis

Solvent SystemReaction Time (hours)Yield (%)Environmental Considerations
Toluene1285Volatile organic compound (VOC), non-renewable
DMF/Water (95:5)892DMF is a suspected carcinogen
Ethanol/Water (1:3)695Renewable, low toxicity
Water4>90Most environmentally benign solvent

Table 2: Performance of Recyclable Catalysts in Biphenyl Synthesis

CatalystCatalyst Loading (mol%)SolventYield (1st Run, %)Yield (5th Run, %)
Homogeneous Pd(PPh₃)₄1.5Dioxane/Water95Not Recyclable
Graphene-Supported Pd NPs0.1DMF/Water9890
Fullerene-Supported PdCl₂0.05Water9795

Table 3: Microwave-Assisted vs. Conventional Heating for Amide Synthesis

MethodReaction TimeSolventYield (%)Energy Consumption
Conventional Heating24 hoursToluene75High
Microwave Irradiation15 minutesSolvent-free92Low

Advanced Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a primary technique for determining the precise structure of a molecule. For 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide, ¹H NMR would identify the number and environment of hydrogen atoms, while ¹³C NMR would do the same for carbon atoms. Key analyses would include identifying the chemical shifts of the aromatic protons and carbons, with splitting patterns in the ¹H spectrum revealing adjacent protons. Furthermore, heteronuclear correlation spectroscopy, such as ¹H-¹⁹F HSQC, would be essential to observe coupling between the fluorine atom and nearby protons, confirming the fluorine's position on the biphenyl (B1667301) ring system. However, specific, experimentally determined chemical shifts and coupling constants for this compound are not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS would be used to determine the exact mass of this compound, which allows for the unambiguous confirmation of its molecular formula, C₁₃H₁₀FNO. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecule. The resulting fragmentation pattern would provide valuable structural information, such as the cleavage of the amide bond or the loss of specific groups from the biphenyl rings. This analysis is crucial for distinguishing it from isomers. At present, no published HRMS data or fragmentation analysis for this compound is available.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings of the biphenyl core. It would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxamide group, which dictates the crystal packing. A search for crystallographic data for this compound in structural databases indicates that its crystal structure has not been determined or reported.

Vibrational Spectroscopy (FTIR) and Electronic Spectroscopy (UV-Vis) for Functional Group and Conjugation Analysis

FTIR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present. Key absorbances would be expected for the N-H and C=O stretching of the primary amide group, as well as C-F and aromatic C-H and C=C stretching vibrations. UV-Vis spectroscopy would analyze the electronic transitions within the conjugated π-system of the biphenyl structure. The wavelength of maximum absorbance (λmax) would provide insight into the extent of electronic conjugation. No specific experimental FTIR spectra or UV-Vis absorption data have been published for this compound.

Computational Chemistry and in Silico Modeling of 3 Fluoro 1,1 Biphenyl 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide, DFT calculations, often using basis sets like B3LYP/6-311G**, are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. nih.govresearchgate.net Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from these energies to further predict the compound's behavior in chemical reactions. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties

Parameter Definition Representative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.0 eV
Ionization Potential (I) -EHOMO 6.5 eV
Electron Affinity (A) -ELUMO 1.5 eV
Hardness (η) (I - A) / 2 2.5 eV
Softness (S) 1 / (2η) 0.2 eV⁻¹

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |

Note: These values are representative for illustrative purposes and are based on typical calculations for similar aromatic compounds.

These calculations help elucidate how the fluorine substituent and the carboxamide group influence the electronic distribution and reactivity of the biphenyl (B1667301) scaffold. researchgate.netacs.org

Molecular Docking Simulations for Predicting Ligand-Target Interactions in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), typically a protein. For this compound, docking simulations are essential for identifying potential biological targets and understanding the molecular basis of its activity. The biphenyl carboxamide scaffold is found in inhibitors of various enzymes, such as Cyclooxygenase (COX) and Histone Lysine Specific Demethylase 1 (LSD1). nih.govnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results reveal plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target. nih.gov For instance, the carboxamide group could act as a hydrogen bond donor and acceptor, while the biphenyl rings can engage in hydrophobic and π-stacking interactions. The fluorine atom may form specific halogen bonds or alter the electronic properties of the ring to modulate binding. nih.gov

Table 2: Example of Molecular Docking Results for a Hypothetical Target

Parameter Description
Binding Affinity -8.5 kcal/mol
Key Interacting Residues Tyr137, Arg98, Ile52
Hydrogen Bonds Carboxamide NH with Asp120 backbone; Carboxamide C=O with Arg98 side chain
Hydrophobic Interactions Biphenyl rings with Leu45, Val110, Ile52

| π-π Stacking | Fluoro-substituted phenyl ring with Tyr137 |

Note: This table is a hypothetical representation of docking results to illustrate the type of information obtained.

These simulations provide a structural hypothesis for the compound's mechanism of action and guide the design of analogues with improved potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

For this compound, MD simulations can be used to:

Assess Conformational Flexibility: The biphenyl core is not rigid, and the dihedral angle between the two phenyl rings can change. MD simulations analyze the conformational landscape of the ligand, both free in solution and when bound to a target. nih.gov The presence of the fluorine substituent can influence the preferred conformation of the sugar ring in related molecules. nih.gov

Evaluate Binding Stability: By running simulations of the ligand-protein complex, researchers can assess the stability of the binding pose predicted by docking. Key interactions, such as hydrogen bonds, can be monitored over time to see if they are stable or transient.

Refine Binding Poses: MD simulations can help refine the initial docked pose, allowing the ligand and protein to adjust to each other's presence, potentially revealing more favorable interactions that were not captured in the static docking calculation. nih.gov

These simulations provide a more realistic and detailed understanding of the binding event, complementing the insights gained from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Analogue Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like biphenyl carboxamides, 3D-QSAR models can be developed to predict the activity of new, unsynthesized analogues. medcraveonline.com

The process involves aligning a training set of molecules with known activities and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). Statistical methods, such as Genetic Function Approximation (GFA), are then used to generate a mathematical equation that correlates these descriptors with activity. researchgate.net

A hypothetical QSAR equation might look like: log(Activity) = 0.5 * (Steric_Descriptor_A) - 0.2 * (Electronic_Descriptor_B) + 1.5

The resulting model's predictive power is validated using an external test set of compounds. medcraveonline.comresearchgate.net The model can be visualized as contour maps, which show regions where certain properties (e.g., bulkiness, positive charge) are predicted to increase or decrease biological activity. This provides a clear roadmap for designing more potent analogues of this compound. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Natural Bonding Orbitals (NBO)

Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) analyses are performed using the output of DFT calculations to provide deeper insights into charge distribution and bonding interactions.

The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atom, indicating their roles as hydrogen bond acceptors. researchgate.net The amide hydrogen would exhibit a positive potential, highlighting its role as a hydrogen bond donor. acs.org

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. It analyzes donor-acceptor (orbital) interactions and can quantify their stabilization energy. This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability and help explain the influence of substituents on the electronic structure. fluorine1.ru

Virtual Screening Methodologies for Identifying Potential Biological Targets

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to screen a single compound, like this compound, against a library of known protein structures to identify potential biological targets—a process known as reverse docking or target fishing.

This methodology uses high-throughput molecular docking to rapidly assess the binding potential of the compound against hundreds or thousands of protein binding sites. The targets are then ranked based on their predicted binding affinities. Hits from the virtual screen can then be prioritized for experimental validation. This approach can rapidly generate hypotheses about the compound's mechanism of action and identify novel therapeutic applications, accelerating the early stages of drug discovery.

Elucidation of Molecular Mechanisms of Action Preclinical and in Vitro Focus

Investigation of Enzyme or Receptor Binding and Modulation in Cell-Free and Cellular Assays

In a study on a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines, which share the fluorinated biphenyl (B1667301) moiety, potent inhibitory activity against HIV-1 reverse transcriptase (RT) was observed. The inhibitory concentrations (IC50) for some of these compounds were in the low nanomolar range, indicating high-affinity binding to the enzyme's active site. Molecular docking studies of these compounds revealed that the fluorinated biphenyl group engages in crucial π-π stacking and hydrophobic interactions with the surrounding amino acid residues of the enzyme.

The carboxamide group itself is a common feature in many biologically active molecules and is known to participate in hydrogen bonding interactions with protein targets. For example, in a series of opioid derivatives, the replacement of a phenolic hydroxyl group with a carboxamide group led to compounds with comparable or even enhanced affinity for mu, delta, and kappa opioid receptors.

Based on this evidence from related compounds, it can be inferred that 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide likely interacts with specific biological targets through a combination of hydrophobic interactions mediated by the biphenyl rings and hydrogen bonding involving the carboxamide group. The fluorine atom would further modulate these interactions.

Inhibitory Activity of Structurally Related Fluorinated Biphenyl Compounds
Compound AnalogueTargetActivity (IC50/EC50)Assay Type
Fluorine-substituted NH2-biphenyl-diarylpyrimidine (5m)HIV-1 Reverse Transcriptase2.3 nM (EC50)Cell-based anti-HIV assay
Fluorine-substituted NH2-biphenyl-diarylpyrimidine (5t)HIV-1 Reverse Transcriptase8.22 nM (EC50)Cell-based anti-HIV assay
Diaryl acetylene (B1199291) derivative (9i)HIF-11.5 µM (IC50)Dual luciferase reporter assay
Hydroxylated biphenyl compound (11)Melanoma cells1.7 µM (IC50)Cell proliferation assay
Hydroxylated biphenyl compound (12)Melanoma cells2.0 µM (IC50)Cell proliferation assay

Study of Intracellular Signaling Pathway Perturbations Using Biochemical and Cell-Based Models

The biphenyl carboxamide scaffold has been implicated in the modulation of several intracellular signaling pathways. As mentioned, ortho-biphenyl carboxamides can act as potent inhibitors of the Hedgehog signaling pathway by antagonizing the Smoothened receptor. This pathway is crucial in embryonic development and its dysregulation is linked to certain cancers.

Furthermore, studies on other biphenyl derivatives have demonstrated effects on pathways related to cancer cell proliferation and survival. For example, novel hydroxylated biphenyl compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M transition in malignant melanoma cells. These effects are mediated through the activation of caspases and cleavage of PARP, key events in the apoptotic cascade.

In the context of inflammation and neurodegeneration, a more complex fluorinated biphenyl derivative, 1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), has been shown to modulate the activity of γ-secretase, an enzyme central to the production of amyloid-beta (Aβ) peptides in Alzheimer's disease. In cell-based assays, CHF5074 reduced the secretion of Aβ42 and Aβ40. This modulation of γ-secretase activity affects the downstream signaling and pathological processes associated with Alzheimer's disease. While CHF5074 is structurally more complex than this compound, this finding illustrates the potential for fluorinated biphenyl structures to influence critical enzymatic pathways.

Additionally, a diaryl acetylene derivative with a biphenyl core structure was found to be a potent inhibitor of hypoxia-inducible factor 1 (HIF-1). nih.gov In cell-based assays, this compound was shown to down-regulate the expression of VEGF mRNA, a downstream target of the HIF-1 pathway, and inhibit hypoxia-induced migration, invasion, and proliferation of cancer cells. nih.gov

These examples from related compounds suggest that this compound could potentially perturb signaling pathways involved in cell proliferation, apoptosis, and cellular responses to hypoxia, depending on its specific protein targets.

Role of Fluorine Substituents in Modulating Molecular Interactions, Binding Affinity, and Selectivity

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various molecular properties. The fluorine atom in this compound is expected to play a significant role in its molecular interactions, binding affinity, and selectivity. researchgate.net

Fluorine is highly electronegative and can alter the electronic properties of the biphenyl ring system. researchgate.net This can influence the strength of π-π stacking and other non-covalent interactions with aromatic residues in a protein's binding pocket. researchgate.net The introduction of fluorine can lead to favorable multipolar interactions between the C-F bond and backbone amide groups or other polar residues in a protein. mdpi.com For example, in a series of biphenyl methylene (B1212753) imidazole (B134444) inhibitors of CYP17, docking studies suggested the presence of multipolar interactions between fluorine and several key amino acid residues, which contributed to the inhibitory activity. mdpi.com

Fluorination can also enhance binding affinity by increasing the hydrophobicity of the molecule, which can lead to more favorable interactions with hydrophobic pockets in a target protein. researchgate.net However, the effect of fluorine on binding affinity is highly dependent on its position within the molecule and the specific topology of the binding site. In some cases, as seen with certain fluorine-substituted NH2-biphenyl-diarylpyrimidines, the introduction of a fluorine atom at a specific position can be detrimental to the inhibitory activity, highlighting the importance of precise placement.

Moreover, the C-F bond is very strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This increased stability can lead to a longer biological half-life and improved pharmacokinetic properties.

General Effects of Fluorine Substitution on Molecular Properties
PropertyEffect of FluorinationUnderlying Mechanism
Binding AffinityCan be increased, decreased, or unchangedAlteration of electronics, multipolar interactions, hydrophobic interactions
SelectivityCan be enhancedSpecific interactions with residues in the target's binding site not present in off-targets
Metabolic StabilityGenerally increasedStrength of the C-F bond resists enzymatic cleavage
LipophilicityGenerally increasedHydrophobic nature of the fluorine atom

Structure-Mechanism Relationships Derived from Ligand-Target Interaction Studies

While specific ligand-target interaction studies for this compound are not available, structure-activity relationship (SAR) studies on related series of compounds provide valuable insights into the likely structure-mechanism relationships.

For the biphenyl scaffold, its role is often to provide a rigid framework that orients other functional groups for optimal interaction with a biological target. The rotational flexibility around the bond connecting the two phenyl rings allows the molecule to adopt a specific conformation required for binding.

The carboxamide group is a key hydrogen bonding moiety. Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) makes it a versatile interaction point with protein targets. The position of the carboxamide group on the biphenyl ring is critical for determining the geometry of these interactions.

Molecular docking studies on related fluorinated biphenyl compounds consistently show the biphenyl core occupying hydrophobic pockets within the binding site, while the more polar groups, such as the carboxamide, form specific hydrogen bonds with key residues. The fluorine atom often contributes to affinity through hydrophobic and multipolar interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 3 Fluoro 1,1 Biphenyl 2 Carboxamide Analogues

Systematic Substituent Effects on the Biphenyl (B1667301) and Carboxamide Moieties on Biological Activities

The biphenyl scaffold is a privileged structure known to impart diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govrsc.org Structure-activity relationship (SAR) studies on analogues of 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide have revealed that modifications to both the biphenyl rings and the carboxamide linker are critical for modulating potency and selectivity.

Biphenyl Moiety Substitutions: The substitution pattern on the biphenyl rings can significantly influence biological outcomes. For instance, in a series of biphenyl amide derivatives developed as Hsp90 C-terminal inhibitors, substitutions at various positions on the biphenyl system were explored. nih.gov It was observed that while many methyl and methoxy (B1213986) substitutions at the C-2′, C-3′, and C-3 positions resulted in compounds with similar anti-proliferative activities, substitution ortho to the amide linkage was generally not well-tolerated, likely due to steric hindrance that disrupts key hydrogen bonding networks. nih.gov In another study on biphenyl mannosides as FimH antagonists, introducing small substituents like chlorine or methyl at the ortho-position of the biphenyl ring dramatically increased potency by over 30-fold and 8-fold, respectively, compared to the unsubstituted analogue. nih.gov Conversely, larger groups in the same position decreased potency. nih.gov The biphenyl moiety itself is considered essential for antibacterial activity in some classes of analogues, as its removal leads to a loss of function against Gram-negative bacteria. mdpi.com

Carboxamide Moiety Modifications: The carboxamide linker and its substituents also play a crucial role. In the development of anti-inflammatory agents, a series of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives were synthesized and evaluated. medcraveonline.com The nature of the substitution on the phenyl ring of the carboxamide had a significant impact on the anti-inflammatory activity, which was measured as the percent inhibition of carrageenan-induced rat paw edema. medcraveonline.com Similarly, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino part of the structure, as well as the size of the substituents, strongly dictated the activity and cytotoxicity. mdpi.com Bulky, non-polar substituents on a terminal piperazinyl nitrogen attached to the carboxamide were found to be beneficial for high antiplasmodial activity. mdpi.com These findings underscore the importance of the carboxamide group not just as a linker, but as an interactive component that can be modified to fine-tune biological activity.

Table 1: Effect of Ortho-Substituents on Biphenyl Mannoside FimH Inhibitors Data sourced from a study on FimH antagonists. nih.gov

Impact of Fluorination Position and Stereochemistry on Biological Activity and Metabolic Stability in Model Systems

Fluorine substitution is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and basicity, and to improve metabolic stability by blocking metabolically labile sites. researchgate.netresearchgate.net

Fluorination Position: The position of the fluorine atom on the biphenyl core is critical. In a series of fluorine-substituted biphenyl methylene (B1212753) imidazoles designed as CYP17 inhibitors, it was found that meta-fluoro substitution on one of the phenyl rings improved activity, whereas ortho-substitution decreased potency. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric effects imparted by the fluorine atom's location. The introduction of fluorine can also alter the molecule's metabolism. For example, in studies using microorganisms like Cunninghamella elegans as models for mammalian metabolism, the propensity of a fluorinated ring to be hydroxylated was dependent on the position of the fluorine atom. researchgate.net By strategically placing fluorine at a predetermined site of microbial oxidation, the metabolic stability of biphenyl derivatives can be enhanced. acs.org This approach was confirmed in a study on the non-steroidal anti-inflammatory drug flurbiprofen, where targeted fluorination was used to prolong its metabolic half-life. worktribe.com

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) is another key determinant of biological activity. Many biphenyl carboxamide derivatives, including the related drug flurbiprofen, possess a chiral center. mdpi.com For flurbiprofen, the S-(+)-enantiomer is responsible for most of the anti-inflammatory activity, although both enantiomers can exhibit analgesic effects. mdpi.comresearchgate.net The rotational barrier between the two phenyl rings (atropisomerism), which is influenced by the size of ortho-substituents, also plays a role. The size of a trifluoromethyl group (CF3), a common fluorine-containing substituent, has been shown to be somewhat smaller than an isopropyl group when evaluated using the biphenyl model, which can influence the preferred conformation of the molecule within a binding site. researchgate.net In structure-based design efforts for PKMYT1 inhibitors, the specific stereochemistry of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives was crucial for establishing key binding interactions with target residues, ultimately enhancing potency and selectivity. nih.gov

Table 2: Influence of Fluorination on Metabolic Stability Conceptual data based on findings from multiple studies. researchgate.networktribe.comnih.gov

Development and Refinement of Pharmacophore Models for Designed Analogues

A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For biphenyl carboxamide analogues, pharmacophore modeling has been a valuable tool in understanding SAR and guiding the design of new, more potent compounds. walshmedicalmedia.com

Studies on biphenyl compounds have utilized pharmacophore modeling to identify the key structural elements required for activity. walshmedicalmedia.com For example, the common pharmacophoric scaffold for many non-steroidal anti-inflammatory drugs (NSAIDs) includes two aromatic ring centers and an acidic center. medcraveonline.comwalshmedicalmedia.com In the design of novel biphenyl carboxamide analogues, this model can be refined. For instance, replacing the acidic carboxyl group with a non-acidic carboxamide linkage can alter the side-effect profile while retaining activity. medcraveonline.comwalshmedicalmedia.com

In one study, a four-point pharmacophore model for anti-inflammatory biphenyl analogues was developed, consisting of one hydrogen bond acceptor, two hydrophobic regions, and one aromatic ring. researchgate.net This model, which had a high correlation coefficient (r² = 0.941), successfully guided the identification of structural requirements for COX-2 enzyme inhibition. researchgate.net The development of such models relies on aligning a set of active compounds to identify common features, and their predictive power is validated by screening databases of known compounds. nih.gov The refinement of these models allows for the in silico screening of virtual libraries to identify new potential candidates with improved activity profiles.

Correlation of Calculated Molecular Descriptors with Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, topological, thermodynamic) and using statistical methods like multiple linear regression (MLR) to build a predictive model. medcraveonline.com

Several QSAR studies have been performed on biphenyl carboxamide analogues to elucidate the key physicochemical properties that govern their biological activity. medcraveonline.comwalshmedicalmedia.comresearchgate.net In one study on a series of biphenyl carboxamide analogues with analgesic activity, a statistically significant QSAR model was developed using two variables. medcraveonline.com The model showed good predictive power (predicted R² = 0.7217), indicating its utility in designing novel compounds with potent analgesic effects. medcraveonline.com The descriptors used in such models can provide valuable insights into the mechanism of action. For example, 2D QSAR studies using topological descriptors have revealed important features for designing new anti-inflammatory agents. walshmedicalmedia.com

The selection of descriptors is critical. They can range from simple properties like hydrophobicity (ClogP) and steric effects (molar refractivity) to more complex quantum mechanically computed parameters like electrophilicity and heat of formation. researchgate.net By correlating these calculated descriptors with experimentally observed activities, researchers can better understand which molecular properties are most important for potency, helping to rationalize SAR data and guide future optimization efforts. medcraveonline.comresearchgate.net

Table 3: QSAR Model for Analgesic Biphenyl Carboxamide Analogues Data sourced from a QSAR study on biphenyl carboxamide derivatives. medcraveonline.com

Preclinical Biological Investigations in Vitro and Non Human in Vivo Models

Antimicrobial and Antifungal Activity Assessment in Defined In Vitro Assays

No specific studies detailing the evaluation of 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide for antimicrobial or antifungal properties were identified. Research in this area has focused on other classes of fluorinated compounds and biphenyl (B1667301) derivatives, but data on the in vitro efficacy of this particular molecule against bacterial or fungal strains is not present in the available literature.

Evaluation of Enzyme Inhibition or Receptor Modulation in Biochemical and Cellular Model Systems

There is no published research assessing the ability of this compound to inhibit specific enzymes or modulate receptor activity. While related biphenyl structures have been investigated as modulators for targets such as gamma-secretase or the dopamine (B1211576) D1 receptor, no such biochemical or cellular assays have been reported for this compound.

Anticancer Activity Profiling in Established Cell Lines (In Vitro)

A review of the literature found no evidence of this compound being screened for anticancer activity against established cell lines. Studies on other novel hydroxylated biphenyl compounds and various carboxamide derivatives have shown cytotoxic effects in cancer cells, but this specific compound does not appear to have been evaluated in these in vitro models.

Anti-inflammatory or Analgesic Activity Evaluation in Preclinical Animal Models (Excluding Clinical Efficacy)

Preclinical animal model data for the anti-inflammatory or analgesic potential of this compound is not available. Investigations into other biphenyl analogs have shown activity in models such as carrageenan-induced paw edema, but no such in vivo studies have been published for the subject compound.

Investigation of Metabolic Stability and Biotransformation in Non-Human Systems (e.g., Cunninghamella elegans)

The metabolic fate of this compound has not been explored in non-human systems like the fungus Cunninghamella elegans, a common model for mammalian drug metabolism. While this organism has been used to study the biotransformation of other fluorobiphenyls, the specific metabolites and stability of this compound have not been documented.

Future Research Directions and Emerging Applications of 3 Fluoro 1,1 Biphenyl 2 Carboxamide

Exploration of Novel Binding Partners and Undiscovered Biological Targets

While the complete biological profile of 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide remains to be fully elucidated, its core structure is reminiscent of scaffolds found in potent enzyme inhibitors. The biphenyl (B1667301) carboxamide moiety is a key pharmacophore in poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer drugs. nih.govfrontiersin.org Future research should focus on systematically identifying its specific biological binding partners and uncovering novel therapeutic targets.

Key research strategies could include:

High-Throughput Screening (HTS): Employing HTS allows for the rapid, automated testing of the compound against vast libraries of known biological targets, including kinases, proteases, and other enzymes. creative-bioarray.comcombichemistry.comewadirect.com This unbiased approach can quickly identify initial "hits" and provide a broad overview of the compound's potential biological activities. umn.edu

Affinity-Based Proteomics: This powerful technique involves creating a chemical probe by modifying the this compound structure with a reactive group and a reporter tag (e.g., biotin). researchgate.net When introduced to cell lysates, this probe covalently binds to its protein targets, which can then be isolated and identified using mass spectrometry, revealing direct physical interactions within the proteome. nih.govnih.gov

Phenotypic Screening: Assessing the compound's effect on cellular models of various diseases can provide valuable clues about its mechanism of action. Observing specific changes in cell morphology, proliferation, or signaling pathways can help infer the biological pathways being modulated, thereby narrowing the search for specific molecular targets.

Target Profiling against Known Biphenyl Carboxamide Binders: Given the structural similarities, it is logical to investigate whether this compound interacts with targets of other biphenyl carboxamide drugs. This includes not only the PARP family of enzymes but also other recently identified targets like PKMYT1, for which 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have shown potent and selective inhibition. nih.gov

Development of Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency

To fully explore the structure-activity relationship (SAR) and optimize the properties of this scaffold, the development of advanced and efficient synthetic methods is crucial. While traditional methods like Suzuki-Miyaura coupling for the biphenyl core and standard amidation reactions are effective, modern synthetic strategies can offer significant improvements in yield, diversity, and sustainability.

Future synthetic research should focus on:

Flow Chemistry: Transitioning the synthesis to continuous-flow reactors can enhance reaction efficiency, improve safety by minimizing the handling of hazardous reagents, and allow for easier scalability. researchgate.netnih.gov Flow chemistry has been successfully applied to multistep syntheses of complex APIs and is well-suited for both amide bond formation and cross-coupling reactions. nih.govthieme-connect.de

Photoredox Catalysis: This strategy uses visible light to enable challenging chemical transformations under mild conditions. researchgate.net It could be applied to forge the biphenyl C-C bond or to introduce fluorine-containing groups in a controlled manner, providing access to a wider range of structurally diverse analogs. mdpi.comacs.orgnih.gov

Late-Stage Functionalization: Developing C-H activation methodologies would allow for the direct modification of the biphenyl core at a late stage in the synthesis. This approach is highly atom-economical and facilitates the rapid generation of a library of derivatives from a common intermediate, which is invaluable for SAR studies. nih.gov

These advanced methods would enable the construction of comprehensive combinatorial libraries, allowing for a systematic investigation of how modifications to the biphenyl rings and the carboxamide group affect biological activity and physical properties.

Integration with Systems Biology and Cheminformatics for Comprehensive Biological Profiling

A holistic understanding of the biological effects of this compound can be achieved by integrating experimental data with powerful computational tools. This synergy can accelerate the identification of its mechanism of action and predict its potential therapeutic applications and liabilities.

Key computational approaches include:

In Silico Target Prediction: Using the compound's 2D and 3D structure, computational algorithms can screen it against databases of known protein structures to predict potential binding partners. creative-biolabs.com Methods like machine learning, panel docking, and chemical similarity searching can identify likely targets with increasing accuracy, providing a focused list for subsequent experimental validation. nih.govnih.govresearchgate.net

Systems Biology Analysis: Data from proteomic, transcriptomic, and metabolomic experiments performed on cells treated with the compound can be mapped onto known biological pathways and networks. This systems-level view can reveal how the compound perturbs cellular functions, identify its primary mechanism of action, and uncover potential off-target effects.

ADMET Prediction: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. thesciencein.org Early-stage computational assessment of properties like solubility, metabolic stability, and potential toxicity can guide the design of improved derivatives with more favorable drug-like characteristics.

Potential as Molecular Probes for Biological Pathway Elucidation

Beyond its potential as a therapeutic agent, 3'-Fluoro-[1,1'-bhenyl]-2-carboxamide can be developed into a chemical tool to study biological processes. By modifying its structure to incorporate specific functional groups, it can be transformed into a molecular probe for identifying and visualizing biological targets in their native environment.

Potential applications as a molecular probe include:

Photoaffinity Labeling (PAL): The core structure can be appended with a photoreactive group (like a diazirine) and a reporter tag (like biotin (B1667282) or a fluorophore). researchgate.net Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for the capture and subsequent identification of even transient or low-affinity interactions. nih.govnih.gov

Fluorogenic Probes: The compound could be engineered to become a "turn-on" fluorescent probe, where its fluorescence is quenched until it binds to its specific target. Such probes are extremely useful for developing high-throughput screening assays and for real-time imaging of target engagement within living cells. nih.gov

¹⁹F NMR Probes: The intrinsic fluorine atom provides a powerful handle for biophysical studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the compound's binding to a target protein, providing valuable information about the binding event and the local chemical environment without interference from other signals in the biological matrix.

Utility as Building Blocks in Advanced Materials Science (e.g., Metal-Organic Frameworks, Organic Light-Emitting Diodes, Liquid Crystals)

The rigid, aromatic, and functionalized nature of this compound makes it an attractive building block for the creation of advanced functional materials.

Liquid Crystals (LCs): The elongated and rigid biphenyl core is a classic mesogen, a fundamental unit for forming liquid crystalline phases. The introduction of a lateral fluorine atom is a well-established strategy to modulate key properties such as dielectric anisotropy, viscosity, and melting point, making fluorinated biphenyls essential components in modern liquid crystal displays (LCDs). researchgate.nettandfonline.com The carboxamide group can further influence intermolecular interactions, such as hydrogen bonding, which affects the stability and type of mesophase formed. jcsp.org.pkmdpi.com

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used in OLEDs as hosts or emitters due to their high thermal stability and good charge-transport properties. The electronic characteristics of the this compound scaffold can be fine-tuned through chemical modification. The fluorine atom can lower the HOMO/LUMO energy levels, while the carboxamide group can influence molecular packing and photophysical properties, making it a candidate for incorporation into novel emissive or charge-transport layers.

Metal-Organic Frameworks (MOFs): The carboxamide group, along with the aromatic rings, can serve as a coordinating ligand for metal ions. This allows the molecule to be used as an organic linker in the self-assembly of Metal-Organic Frameworks. The specific geometry and functionality of the biphenyl carboxamide linker would dictate the resulting MOF's pore size, shape, and chemical environment, potentially leading to new materials with tailored properties for applications in gas storage, separation, or catalysis.

Q & A

Q. What are the established synthetic pathways for 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide?

The synthesis typically involves multi-step processes:

  • Step 1 : Preparation of the biphenyl scaffold via Pd-catalyzed C-H arylation to introduce the fluorine substituent at the 3' position .
  • Step 2 : Functionalization of the carboxamide group through transamidation or coupling reactions, often using activating agents like HATU or EDCI .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity (common for research-grade compounds) .

Example Protocol:

StepReaction TypeReagents/ConditionsYield
1C-H ArylationPd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C60-70%
2AmidationHATU, DIPEA, DCM, RT75-85%

Q. How is structural characterization performed for this compound?

Key methods include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 ppm for aromatic F) and ¹H/¹³C NMR for biphenyl backbone verification .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ = 230.0844 for C₁₃H₁₀FNO) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if single crystals are obtainable) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated aromatics may release toxic vapors under heating .
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in Pd-catalyzed C-H arylation?

  • Factorial Design : Use a 2³ factorial matrix to test variables: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity (DMF vs. toluene) .
  • AI-Driven Optimization : Implement machine learning models (e.g., COMSOL Multiphysics) to simulate reaction trajectories and identify ideal parameters .
  • Contradiction Analysis : If yield plateaus despite optimization, assess competing side reactions (e.g., protodefluorination) via LC-MS to adjust ligand/base ratios .

Q. How to resolve contradictions in bioactivity data across studies?

  • Meta-Analysis Framework :
    • Compile datasets from independent studies (IC₅₀, Ki values).
    • Normalize data using Z-scores to account for assay variability.
    • Apply multivariate regression to identify confounding variables (e.g., solvent choice, cell line differences) .
  • In Silico Validation : Use molecular docking (AutoDock Vina) to compare binding poses across reported targets, prioritizing conserved interactions .

Q. What computational tools are recommended for studying electronic effects of the 3'-fluoro substituent?

  • Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic regions influenced by fluorine .
  • QSAR Models : Train neural networks on fluorinated biphenyl analogs to predict logP, solubility, and metabolic stability .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water mixtures) to assess aggregation tendencies .

Q. How to design experiments for mechanistic studies of carboxamide reactivity?

  • Isotopic Labeling : Introduce ¹⁸O in the carboxamide group to track hydrolysis pathways via MS .
  • Kinetic Profiling : Monitor reaction progress under varying pH (2–12) and temperatures (25–60°C) to derive Arrhenius activation energies .
  • Cross-Validation : Compare experimental data with in silico transition-state models (Gaussian 16) to validate proposed mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.